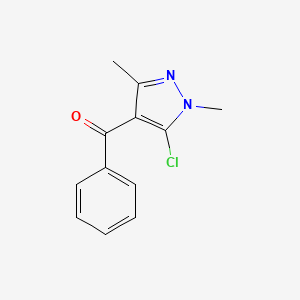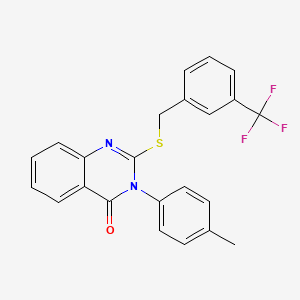![molecular formula C21H17BrCl3N3OS B12010235 N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-(1-naphthyl)acetamide](/img/structure/B12010235.png)
N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-(1-naphthyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-(2-BR-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-2-NAPHTHALEN-1-YL-ACETAMIDE: is a complex organic compound that features a thiourea group, a trichloroethyl group, and a naphthylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(2-BR-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-2-NAPHTHALEN-1-YL-ACETAMIDE typically involves multiple steps:
Formation of the Thiourea Intermediate: The initial step involves the reaction of 2-bromophenyl isothiocyanate with an appropriate amine to form the thiourea intermediate.
Introduction of the Trichloroethyl Group: The thiourea intermediate is then reacted with trichloroacetyl chloride under basic conditions to introduce the trichloroethyl group.
Coupling with Naphthylacetamide: Finally, the product is coupled with naphthylacetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(3-(2-BR-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-2-NAPHTHALEN-1-YL-ACETAMIDE: can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloroethyl group can be reduced to form dichloroethyl or monochloroethyl derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dichloroethyl or monochloroethyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(1-(3-(2-BR-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-2-NAPHTHALEN-1-YL-ACETAMIDE: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(1-(3-(2-BR-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-2-NAPHTHALEN-1-YL-ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-(3-(2-BR-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-2-NAPHTHALEN-1-YL-ACETAMIDE: can be compared with other thiourea derivatives, trichloroethyl compounds, and naphthylacetamide derivatives.
Uniqueness
Structural Uniqueness: The combination of a thiourea group, a trichloroethyl group, and a naphthylacetamide moiety in a single molecule is unique and contributes to its distinct chemical and biological properties.
Functional Uniqueness:
Eigenschaften
Molekularformel |
C21H17BrCl3N3OS |
|---|---|
Molekulargewicht |
545.7 g/mol |
IUPAC-Name |
N-[1-[(2-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H17BrCl3N3OS/c22-16-10-3-4-11-17(16)26-20(30)28-19(21(23,24)25)27-18(29)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11,19H,12H2,(H,27,29)(H2,26,28,30) |
InChI-Schlüssel |
FSJLTRNOGQHENP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B12010160.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12010193.png)

![[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B12010222.png)




![N'-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12010241.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B12010263.png)
![8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12010266.png)
